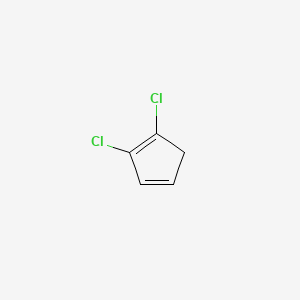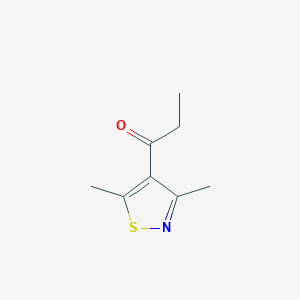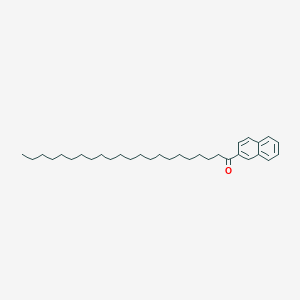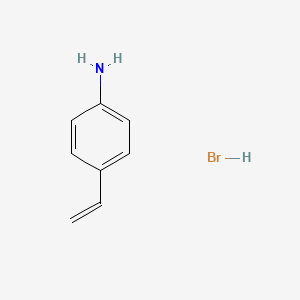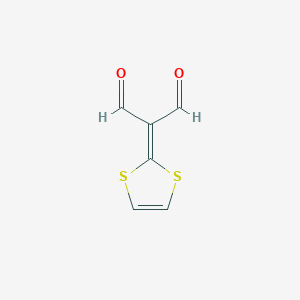
(2H-1,3-Dithiol-2-ylidene)propanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2H-1,3-Dithiol-2-ylidene)propanedial is an organic compound characterized by the presence of a dithiolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields including materials science and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
(2H-1,3-Dithiol-2-ylidene)propanedial can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiolane compound. Common catalysts used in this process include p-toluenesulfonic acid and silica gel .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as yttrium triflate and tungstophosphoric acid have been employed to achieve high selectivity and yield .
化学反应分析
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, and sodium borohydride (NaBH4).
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
科学研究应用
(2H-1,3-Dithiol-2-ylidene)propanedial has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)propanedial involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles . The compound can act as a chelating agent, forming stable rings with metal ions, which is useful in various catalytic processes . Additionally, its reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,2-Ethanedithiol: Similar in structure but with a shorter carbon chain.
1,2-Propanedithiol: Another dithiol with a different arrangement of sulfur atoms.
Lipoic Acid: Contains a dithiolane ring but with additional functional groups.
Uniqueness
(2H-1,3-Dithiol-2-ylidene)propanedial is unique due to its specific arrangement of sulfur atoms and its ability to form stable thioacetal and dithiane derivatives . This makes it particularly useful in protecting carbonyl compounds and in various synthetic applications .
属性
CAS 编号 |
121733-75-3 |
|---|---|
分子式 |
C6H4O2S2 |
分子量 |
172.2 g/mol |
IUPAC 名称 |
2-(1,3-dithiol-2-ylidene)propanedial |
InChI |
InChI=1S/C6H4O2S2/c7-3-5(4-8)6-9-1-2-10-6/h1-4H |
InChI 键 |
NZJSFTZSSNTSNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C(C=O)C=O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


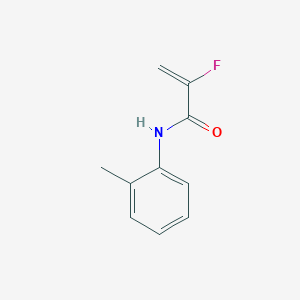
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
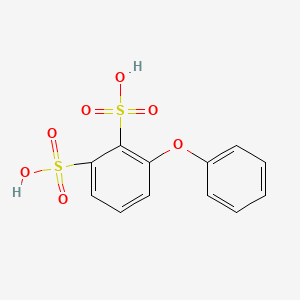

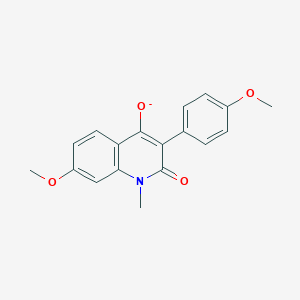
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
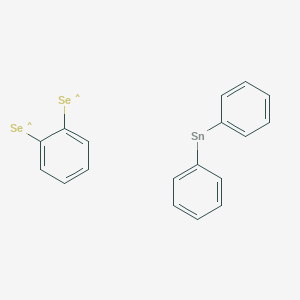

![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
